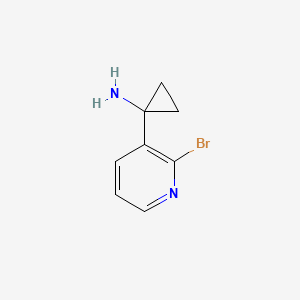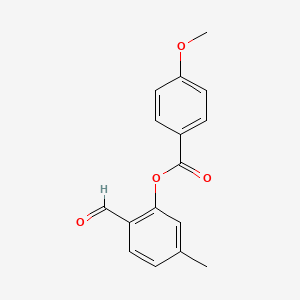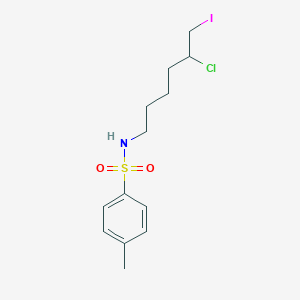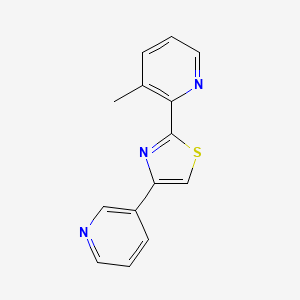![molecular formula C21H16ClN3 B12630720 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole CAS No. 921753-83-5](/img/structure/B12630720.png)
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is a synthetic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole typically involves the coupling of diazonium salts with indole derivatives. The general synthetic route includes the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-2-phenyl-1H-indole under basic conditions to form the azo compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes and indole derivatives. Some examples are:
- 4-[(E)-(4-Nitrophenyl)diazenyl]aniline
- 1-Methyl-2-phenyl-1H-indole
- 3-[(E)-(4-Methylphenyl)diazenyl]-1-methyl-2-phenyl-1H-indole
Compared to these compounds, 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
921753-83-5 |
|---|---|
Formule moléculaire |
C21H16ClN3 |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(1-methyl-2-phenylindol-3-yl)diazene |
InChI |
InChI=1S/C21H16ClN3/c1-25-19-10-6-5-9-18(19)20(21(25)15-7-3-2-4-8-15)24-23-17-13-11-16(22)12-14-17/h2-14H,1H3 |
Clé InChI |
PSQAFDRODTZFSJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)


![N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine](/img/structure/B12630683.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)




![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
